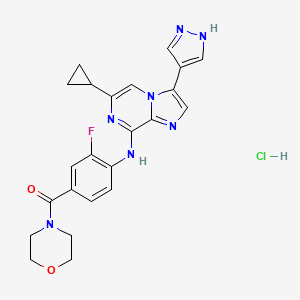

BRK inhibitor P21d hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[[6-cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-3-fluorophenyl]-morpholin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN7O2.ClH/c24-17-9-15(23(32)30-5-7-33-8-6-30)3-4-18(17)28-21-22-25-12-20(16-10-26-27-11-16)31(22)13-19(29-21)14-1-2-14;/h3-4,9-14H,1-2,5-8H2,(H,26,27)(H,28,29);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHGHKMCIUENCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN3C(=CN=C3C(=N2)NC4=C(C=C(C=C4)C(=O)N5CCOCC5)F)C6=CNN=C6.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClFN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of BRK/PTK6 in Breast Cancer Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase that is frequently overexpressed in breast carcinomas while exhibiting low to undetectable expression in normal mammary tissue. This differential expression pattern underscores its potential as a significant driver of oncogenesis and a promising therapeutic target. Since its discovery, a growing body of research has elucidated the multifaceted roles of BRK/PTK6 in breast cancer, implicating it in the activation of numerous oncoproteins that promote cell proliferation, survival, metastasis, and resistance to therapy. This in-depth technical guide synthesizes the current understanding of BRK/PTK6 signaling in breast cancer, providing a comprehensive overview of its key signaling pathways, quantitative effects on cellular processes, and detailed methodologies for its study.

BRK/PTK6 Signaling Pathways in Breast Cancer

BRK/PTK6 acts as a critical signaling node, integrating and amplifying signals from various upstream receptors, most notably the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Its downstream effects are mediated through the phosphorylation of a diverse array of substrates, leading to the activation of multiple oncogenic pathways.

Interaction with Receptor Tyrosine Kinases

BRK/PTK6 is a key downstream effector of the EGFR and HER2 signaling cascades. Upon ligand binding to these receptors, BRK/PTK6 is activated and, in turn, can further potentiate receptor signaling.

-

EGFR Signaling: EGF stimulation leads to an increase in BRK/PTK6 tyrosine phosphorylation. Activated BRK/PTK6 can directly phosphorylate EGFR on tyrosine 845, thereby sustaining EGFR signaling. Furthermore, BRK/PTK6 can inhibit the ubiquitination and subsequent degradation of EGFR, leading to prolonged activation of downstream pathways.

-

HER2 Signaling: BRK/PTK6 and HER2 are frequently co-expressed and co-amplified in breast cancer. BRK/PTK6 cooperates with HER2 to promote cell survival and the epithelial-to-mesenchymal transition (EMT). Knockdown of BRK/PTK6 in HER2-positive breast cancer cells can induce apoptosis and partially reverse the EMT phenotype. Silencing PTK6 has been shown to decrease the phosphorylation of HER2, thereby impairing its downstream signaling.[1]

Downstream Substrates and Signaling Cascades

BRK/PTK6 phosphorylates a multitude of downstream substrates, thereby influencing a wide range of cellular functions critical for cancer progression.

-

STAT Signaling: Signal Transducers and Activators of Transcription, particularly STAT3 and STAT5b, are key substrates of BRK/PTK6. BRK/PTK6-mediated phosphorylation of STAT3 at tyrosine 705 and STAT5b at tyrosine 699 leads to their activation and subsequent translocation to the nucleus, where they regulate the transcription of genes involved in cell proliferation and survival. The interaction with STAT3 is often mediated by the adapter protein STAP-2 (Signal Transducing Adaptor Protein 2).

-

PI3K/Akt Pathway: BRK/PTK6 can directly phosphorylate and activate Akt (Protein Kinase B), a central kinase in the PI3K pathway that promotes cell survival and inhibits apoptosis. This activation can occur through direct phosphorylation of Akt on tyrosines 315 and 326.

-

MAPK Pathway: BRK/PTK6 can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2 and p38 MAPK cascades. This activation contributes to cell proliferation and survival.

-

Cell Adhesion and Migration: BRK/PTK6 phosphorylates key proteins involved in cell adhesion and migration, such as paxillin and p190RhoGAP. Phosphorylation of paxillin at tyrosines 31 and 118 promotes the activation of Rac1 GTPase, leading to increased cell migration and invasion.

Below is a diagram illustrating the central role of BRK/PTK6 in breast cancer signaling pathways.

References

P21d Hydrochloride: A Technical Guide to its Effects on the BRK/SAM68 Signaling Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of P21d hydrochloride, a potent and selective inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). The document details the effects of P21d hydrochloride on the downstream BRK substrate, Src-associated in mitosis 68 kDa protein (SAM68), a key player in RNA processing and signal transduction. This guide offers a comprehensive overview of the BRK-SAM68 signaling pathway, quantitative data on the inhibitory effects of P21d hydrochloride, detailed experimental protocols for studying this interaction, and visual representations of the key signaling events and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, signal transduction, and drug development.

Introduction: The BRK/SAM68 Signaling Axis in Cancer

Breast Tumor Kinase (BRK/PTK6) is a non-receptor tyrosine kinase that is overexpressed in a majority of breast tumors and other cancers.[1] BRK plays a crucial role in promoting cancer cell proliferation, survival, migration, and invasion through the phosphorylation of various downstream substrates.[2] One of the most extensively studied substrates of BRK is SAM68.[1]

SAM68 is an RNA-binding protein that belongs to the Signal Transduction and Activator of RNA (STAR) family.[3][4] It is involved in multiple steps of mRNA processing, including transcription, alternative splicing, and nuclear export.[3][4] The interaction between BRK and SAM68 is a critical event in cancer signaling. BRK-mediated tyrosine phosphorylation of SAM68 has been shown to modulate its RNA binding activity and subcellular localization, thereby impacting gene expression and cell cycle progression.[1][5]

P21d hydrochloride has emerged as a potent and selective inhibitor of BRK, offering a valuable tool for dissecting the BRK-SAM68 signaling pathway and as a potential therapeutic agent.[6][7] This guide will explore the effects of P21d hydrochloride on this critical signaling axis.

P21d Hydrochloride: Mechanism of Action and Quantitative Data

P21d hydrochloride is a small molecule inhibitor that targets the kinase activity of BRK.[6][7] By binding to the ATP-binding pocket of BRK, it prevents the transfer of phosphate groups to downstream substrates like SAM68, thereby inhibiting their function.

Inhibitory Activity

The inhibitory potency of P21d hydrochloride against BRK and its downstream target, phosphorylated SAM68 (p-SAM68), has been quantified through in vitro assays.

| Target | Parameter | Value | Reference |

| BRK/PTK6 | IC50 | 30 nM | [2][6][7][8][9][10] |

| p-SAM68 | IC50 | 52 nM | [2][6][7][8][9][10] |

Table 1: In vitro inhibitory activity of P21d hydrochloride.

Signaling Pathway Diagram

The following diagram illustrates the BRK/SAM68 signaling pathway and the point of intervention for P21d hydrochloride.

References

- 1. Tyrosine phosphorylation of sam68 by breast tumor kinase regulates intranuclear localization and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based virtual screening and biological evaluation of novel small-molecule BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mybiosource.com [mybiosource.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Sik (BRK) phosphorylates Sam68 in the nucleus and negatively regulates its RNA binding ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Breast Tumor Kinase (BRK;PTK6) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

In Vitro Characterization of P21d Hydrochloride: A Technical Guide to Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of P21d hydrochloride, a potent kinase inhibitor. This document details the experimental protocols for assessing its inhibitory activity, presents quantitative data in a clear and comparative format, and visualizes the underlying biochemical processes and experimental workflows.

Introduction

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is implicated in numerous diseases, making them a prime target for therapeutic intervention. P21d hydrochloride has been identified as a small molecule inhibitor of specific protein kinases. This guide outlines the in vitro methodologies used to characterize its inhibitory profile, including its potency and selectivity.

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of P21d hydrochloride against a panel of kinases was determined by measuring its half-maximal inhibitory concentration (IC50). The results, summarized in Table 1, provide a quantitative measure of the compound's efficacy and selectivity.

Table 1: Inhibitory Activity (IC50) of P21d Hydrochloride Against Various Kinases

| Kinase Target | P21d Hydrochloride IC50 (nM) | Reference Compound IC50 (nM) | Assay Method |

| Rho-kinase 2 | 38 | Fasudil (300 nM) | TR-FRET Assay |

| PYK2 | 85 | PF-431396 (150 nM) | LanthaScreen™ |

| JAK3 | 120 | Tofacitinib (10 nM) | ADP-Glo™ Assay |

| TrkA | 250 | Entrectinib (5 nM) | HTRF® KinEASE |

| Aurora B | 450 | Barasertib (2 nM) | ELISA |

Experimental Protocols

Detailed methodologies for the key in vitro kinase inhibition assays are provided below. These protocols are designed to ensure reproducibility and accuracy in the characterization of kinase inhibitors like P21d hydrochloride.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the inhibition of kinase activity by measuring the phosphorylation of a substrate. A decrease in the FRET signal indicates inhibition of the kinase.

Protocol:

-

Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, ATP solution, and a serial dilution of P21d hydrochloride.

-

Reaction Setup: In a 384-well plate, add 5 µL of the P21d hydrochloride dilution or control.

-

Kinase Reaction: Add 5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiation of Phosphorylation: Add 10 µL of a solution containing the substrate and ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

-

Detection: Add 10 µL of the detection solution containing a europium-labeled anti-phospho-substrate antibody and an acceptor fluorophore-labeled antibody.

-

Measurement: After a 60-minute incubation, read the plate on a TR-FRET compatible plate reader at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[1]

-

Data Analysis: Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC50 value.

LanthaScreen™ Eu Kinase Binding Assay

This assay measures the binding affinity of an inhibitor to a kinase by detecting the displacement of a fluorescent tracer.[2]

Protocol:

-

Reagent Preparation: Prepare kinase buffer, a serial dilution of P21d hydrochloride, a kinase/antibody mixture, and a fluorescent tracer solution.

-

Assay Plate Setup: Add 5 µL of the P21d hydrochloride serial dilution to the assay plate.

-

Addition of Kinase: Add 5 µL of the kinase/antibody mixture to each well.

-

Addition of Tracer: Add 5 µL of the tracer solution to initiate the binding reaction.

-

Incubation and Measurement: Incubate for 1 hour at room temperature and then read the plate on a fluorescence plate reader capable of measuring FRET.[2]

-

Data Analysis: The decrease in FRET signal is proportional to the displacement of the tracer by the inhibitor. Plot the FRET signal against the inhibitor concentration to calculate the IC50.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A lower luminescence signal corresponds to higher kinase inhibition.[3]

Protocol:

-

Kinase Reaction: In a white 96-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of P21d hydrochloride. Incubate at room temperature for the desired time.

-

Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and to provide the luciferase/luciferin substrate to produce light. Incubate for 30 minutes at room temperature.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

To better illustrate the mechanisms and procedures described, the following diagrams are provided.

Caption: General workflow for an in vitro kinase inhibition assay.

Caption: A representative kinase signaling pathway inhibited by P21d HCl.

Caption: Principle of the Time-Resolved FRET kinase assay.

References

The Cellular Journey of a BRK Inhibitor: A Technical Guide to P21d Hydrochloride

For Immediate Release

This technical guide provides an in-depth analysis of the cellular uptake and localization of P21d hydrochloride, a potent inhibitor of Breast Tumor Kinase (BRK/PTK6). This document is intended for researchers, scientists, and drug development professionals interested in the cellular pharmacology of this promising anti-cancer agent.

Introduction to P21d Hydrochloride

P21d hydrochloride is a small molecule inhibitor belonging to the imidazo[1,2-a]pyrazin-8-amine class. It has demonstrated high potency and selectivity for BRK, a non-receptor tyrosine kinase implicated in the progression of several cancers, including breast, prostate, and ovarian cancer. Understanding the cellular entry and subcellular distribution of P21d hydrochloride is critical for elucidating its mechanism of action and optimizing its therapeutic potential.

Quantitative Data Summary

While comprehensive quantitative data on the cellular uptake and localization of P21d hydrochloride is not extensively available in the public domain, the following table summarizes its known inhibitory concentrations and reported permeability characteristics.

| Parameter | Value | Cell Line/System | Reference |

| BRK (PTK6) IC50 | 30 nM | Biochemical Assay | [1][2] |

| p-SAM68 IC50 | 52 nM | Cellular Assay | [2][3] |

| Aurora B IC50 | >20 µM | Biochemical Assay | [3] |

| Lck IC50 | >20 µM | Biochemical Assay | [3] |

| Cellular Permeability | Reported as "cell permeable" | Not specified | [2][3] |

BRK/PTK6 Signaling Pathway

BRK/PTK6 is a key signaling node that integrates inputs from various receptor tyrosine kinases (RTKs) to regulate cell proliferation, survival, migration, and invasion. P21d hydrochloride, by inhibiting BRK, can modulate these downstream pathways.

Experimental Protocols

The following sections detail the standard methodologies used to assess the cellular uptake and subcellular localization of small molecule inhibitors like P21d hydrochloride.

Cellular Uptake: Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

-

Transport Experiment: The transport buffer is added to both the apical (representing the intestinal lumen) and basolateral (representing the blood) chambers. P21d hydrochloride is then added to the donor chamber (either apical for A to B transport or basolateral for B to A transport).

-

Sampling: At designated time points, aliquots are taken from the receiver chamber.

-

Quantification: The concentration of P21d hydrochloride in the collected samples is determined by a validated LC-MS/MS method.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux of the compound across the monolayer.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the compound in the donor chamber.

-

Subcellular Localization

Given that BRK/PTK6 is localized in both the cytoplasm and the nucleus, it is crucial to determine the subcellular distribution of its inhibitor, P21d hydrochloride.[4]

4.2.1. Subcellular Fractionation and Western Blotting

This biochemical approach provides a quantitative measure of the compound in different cellular compartments.

Experimental Workflow:

Detailed Methodology:

-

Cell Treatment and Lysis: Cells are treated with P21d hydrochloride, harvested, and then lysed in a hypotonic buffer to swell the cells and destabilize the plasma membrane.

-

Fractionation: A low-speed centrifugation step pellets the nuclei. The supernatant, containing the cytoplasm and other organelles, is collected as the cytosolic fraction. The nuclear pellet is washed and then lysed to release nuclear proteins.

-

Western Blot Analysis: The protein concentrations of the fractions are determined, and equal amounts are resolved by SDS-PAGE. Western blotting is performed using antibodies against BRK/PTK6 and subcellular markers (e.g., tubulin for the cytoplasm and histone H3 for the nucleus) to confirm the purity of the fractions and determine the relative abundance of BRK in each compartment.

4.2.2. Fluorescence Microscopy

This imaging technique allows for the direct visualization of the inhibitor's localization within the cell, provided a fluorescently labeled version of P21d hydrochloride is available or if its intrinsic fluorescence can be utilized.

Detailed Methodology:

-

Cell Seeding and Treatment: Cells are grown on glass coverslips and then treated with either fluorescently labeled P21d hydrochloride or the unlabeled compound.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Staining: For unlabeled P21d, cells are incubated with a primary antibody against P21d (if available) followed by a fluorescently-labeled secondary antibody. For both labeled and unlabeled compounds, subcellular compartments can be co-stained with fluorescent dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria).

-

Imaging: The coverslips are mounted on microscope slides and imaged using a confocal or fluorescence microscope.

Conclusion

P21d hydrochloride is a potent and selective inhibitor of BRK/PTK6. While it is reported to be cell-permeable, detailed quantitative data on its cellular uptake and subcellular localization are not yet widely published. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the cellular pharmacology of P21d hydrochloride. Such studies are essential for a comprehensive understanding of its mechanism of action and for its continued development as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Breast Tumor Kinase (BRK;PTK6) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. mybiosource.com [mybiosource.com]

- 4. Altered localization and activity of the intracellular tyrosine kinase BRK/Sik in prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BRK Inhibitor P21d Hydrochloride for the Study of Non-Receptor Tyrosine Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase implicated in various cellular processes, including proliferation, survival, and migration.[1][2] Its overexpression is associated with several cancers, making it a compelling target for therapeutic intervention. P21d hydrochloride is a potent and selective inhibitor of BRK, belonging to the imidazo[1,2-a]pyrazin-8-amine class of compounds. This technical guide provides a comprehensive overview of P21d hydrochloride, including its biochemical and cellular activity, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers utilizing P21d hydrochloride to investigate BRK signaling and its role in cancer biology.

Data Presentation

The following tables summarize the currently available quantitative data for P21d hydrochloride.

Table 1: Biochemical and Cellular Activity of P21d Hydrochloride

| Parameter | Value | Description |

| BRK (PTK6) IC50 | 30 nM | The half-maximal inhibitory concentration against the enzymatic activity of BRK. |

| p-SAM68 IC50 | 52 nM | The half-maximal inhibitory concentration for the phosphorylation of the BRK substrate SAM68 in a cellular context.[3] |

Table 2: Kinase Selectivity Profile of P21d Hydrochloride

| Kinase | IC50 | Notes |

| Aurora B | >20 µM | P21d hydrochloride shows no significant inhibition of Aurora B kinase at concentrations up to 20 µM.[3] |

| Lck | >20 µM | P21d hydrochloride demonstrates no significant inhibition of the Src-family kinase Lck at concentrations up to 20 µM.[3] |

Note: A broader kinase selectivity panel for P21d hydrochloride has not been made publicly available. However, related imidazo[1,2-a]pyrazin-8-amine analogs have been reported to be relatively selective, targeting a small percentage of a large kinase panel.

Table 3: Antiproliferative Activity of P21d Hydrochloride

| Cell Line | Cancer Type | IC50 |

| Data Not Publicly Available | - | - |

Note: While P21d hydrochloride has been shown to suppress migration and sensitize triple-negative breast cancer (TNBC) cells to anoikis, specific IC50 values for its antiproliferative effects against a panel of cancer cell lines are not currently available in the public domain.

BRK/PTK6 Signaling Pathways

BRK/PTK6 is a crucial node in several signaling pathways that drive cancer progression. It is activated by receptor tyrosine kinases (RTKs) such as EGFR, HER2, and MET. Once activated, BRK can phosphorylate a range of downstream substrates, leading to the activation of multiple signaling cascades involved in cell growth, survival, and metastasis.

Caption: BRK/PTK6 Signaling Pathways and Inhibition by P21d Hydrochloride.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of P21d hydrochloride.

In Vitro BRK Kinase Assay

This protocol is designed to measure the enzymatic activity of BRK and assess the inhibitory potential of P21d hydrochloride.

Caption: Workflow for an In Vitro BRK Kinase Assay.

Methodology:

-

Prepare Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

-

BRK Enzyme: Recombinant human BRK/PTK6.

-

Substrate: Poly(Glu,Tyr) 4:1.

-

ATP: Adenosine 5'-triphosphate.

-

P21d Hydrochloride: Prepare a stock solution in DMSO and perform serial dilutions in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of a solution containing the assay buffer, substrate, and either P21d hydrochloride at various concentrations or vehicle (DMSO) for controls.

-

Initiate the reaction by adding 25 µL of a solution containing the BRK enzyme and ATP in assay buffer. The final ATP concentration should be at or near the Km for BRK.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and detect the remaining ATP using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).

-

Follow the manufacturer's instructions for the addition of the ADP-Glo™ Reagent and the Kinase Detection Reagent.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of P21d hydrochloride relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell Viability/Proliferation Assay (MTT/MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with P21d hydrochloride.

Methodology:

-

Cell Seeding:

-

Plate cells (e.g., breast cancer cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of P21d hydrochloride or vehicle (DMSO). Include untreated cells as a control.

-

Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT/MTS Reagent Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubate the plate at 37°C for 1-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

-

-

Solubilization and Measurement:

-

If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.

-

Western Blotting for Phosphorylated BRK Substrates

This protocol is used to detect the levels of phosphorylated BRK substrates, such as p-SAM68, in cells treated with P21d hydrochloride.

References

- 1. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction Between p21 and STAT3 Signaling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "P21d hydrochloride" did not yield specific results linking it to STAT3 signaling. This technical guide will instead focus on the well-documented interaction between the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1) and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This interaction represents a critical nexus in the regulation of cell cycle progression, apoptosis, and tumorigenesis.

Introduction: The Intersection of Cell Cycle Control and Signal Transduction

The Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that relays signals from cytokines and growth factors, playing a crucial role in cell proliferation, survival, and differentiation.[1] Dysregulation and constitutive activation of the STAT3 signaling pathway are hallmarks of numerous cancers, making it a prime target for therapeutic intervention.

Conversely, p21WAF1/CIP1 is a potent cyclin-dependent kinase (CDK) inhibitor and a key effector in the p53 tumor suppressor pathway.[2] It enforces cell cycle arrest in response to various cellular stresses, thereby preventing the proliferation of damaged cells.[2]

Recent evidence has illuminated a complex and direct interplay between these two critical cellular regulators. Emerging studies demonstrate that p21 can function as an inhibitor of STAT3 transcriptional activity, adding a new dimension to its role as a tumor suppressor.[3] This guide provides a comprehensive overview of the p21-STAT3 interaction, detailing the underlying mechanisms, quantitative data, and the experimental protocols required to investigate this signaling axis.

The STAT3 Signaling Pathway

The canonical STAT3 signaling cascade is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their corresponding receptors on the cell surface. This binding event triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[4]

Phosphorylated STAT3 proteins then form homodimers or heterodimers with other STAT family members through reciprocal SH2 domain-phosphotyrosine interactions.[3] These dimers translocate to the nucleus, where they bind to specific DNA response elements, such as the STAT Inducible Element (SIE), in the promoter regions of target genes.[1][5] This binding initiates the transcription of genes involved in:

-

Cell Proliferation and Survival: e.g., c-Myc, Cyclin D1, Bcl-xL, Bcl-2

-

Angiogenesis: e.g., VEGF

-

Metastasis and Invasion

-

Immune Evasion

The signaling is transiently regulated by negative feedback mechanisms, including the Suppressors of Cytokine Signaling (SOCS) proteins.[6]

The p21-STAT3 Interaction: A Mechanism of Transcriptional Inhibition

Studies have revealed that p21 can directly associate with STAT3 and inhibit its function. The primary mechanism of inhibition is not by preventing STAT3's DNA binding, but rather by blocking its transcriptional activation capabilities.[3]

Evidence suggests that p21 interacts with the CREB-binding protein (CBP)/p300, a critical histone acetyltransferase and transcriptional co-activator required for STAT3-mediated gene expression.[3][7] By associating with CBP/p300, p21 may sequester this co-activator, preventing its recruitment by STAT3 to the promoter of target genes. This leads to a reduction in histone acetylation and a subsequent decrease in gene transcription.[3]

Conversely, in certain cellular contexts, such as in ErbB2-overexpressing breast cancer cells, activated STAT3 has been shown to bind to the promoter of the p21 gene, leading to its transcriptional upregulation.[1][8] This suggests the existence of a complex, context-dependent feedback loop between p21 and STAT3.

Quantitative Data on the p21-STAT3 Interaction

While much of the research has been qualitative, several studies provide data that can be summarized to reflect the impact of this interaction. The primary method for quantifying the inhibition of STAT3 transcriptional activity is the luciferase reporter assay.

| Experimental System | Assay | Effector | Effect on STAT3 Activity | Reference |

| ErbB2 overexpressing breast cancer cells | Luciferase Reporter Assay | STAT3 antisense oligonucleotides | Decreased p21 promoter activity | [8] |

| Caov-3 & MDA-MB-435s cancer cells | STAT3-dependent Luciferase Reporter Assay | STA-21 (STAT3 inhibitor) | ~5-fold decrease in luciferase activity | [9] |

| Gastric Cancer Cells (SGC7901, MGC803) | Western Blot | STAT3 depletion (siRNA) | Increased expression of p21 | [10] |

| Tamoxifen-resistant breast cancer cells | Western Blot | STAT3 inhibition (stattic, dasatinib) | Increased expression of nuclear p21 | [11] |

Detailed Experimental Protocols

Investigating the p21-STAT3 interaction requires a combination of techniques to demonstrate physical association and functional consequences.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction

This protocol is used to determine if p21 and STAT3 associate within the cell.

-

Cell Culture and Lysis: Culture cells of interest to ~80-90% confluency. If studying stimulus-dependent interaction, treat with appropriate cytokine (e.g., Leukemia Inhibitory Factor) as described in the literature.[3] Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody specific to one of the target proteins (e.g., anti-STAT3). Incubate overnight at 4°C with gentle rotation. Add fresh Protein A/G beads and incubate for another 2-4 hours.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the other protein of interest (e.g., anti-p21). An input control (a small fraction of the initial lysate) should be run in parallel to confirm protein expression.

GST Pull-Down Assay for In Vitro Interaction

This assay confirms a direct physical interaction between the two proteins.[12][13]

-

Protein Expression: Express one protein as a Glutathione S-Transferase (GST) fusion protein (e.g., GST-p21) in E. coli and purify it. The other protein (e.g., STAT3) can be produced via in vitro transcription/translation or expressed in a separate system.

-

Binding to Beads: Incubate the purified GST-fusion protein (or GST alone as a negative control) with glutathione-sepharose beads to immobilize the protein.

-

Interaction: Add the lysate containing the second protein to the beads and incubate for 2-4 hours at 4°C with rotation to allow for binding.

-

Washing: Wash the beads extensively with a suitable wash buffer to remove non-specific binders.

-

Elution and Analysis: Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an antibody against the second protein (e.g., anti-STAT3).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if STAT3 binds to the p21 promoter in vivo.[8]

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Immunoprecipitate the chromatin using an antibody specific for STAT3. A non-specific IgG should be used as a negative control.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Use quantitative PCR (qPCR) with primers designed to amplify the SIE region of the p21 promoter to quantify the amount of bound DNA.[1]

Luciferase Reporter Assay

This assay quantifies the effect of p21 on STAT3 transcriptional activity.[14][15]

-

Plasmid Constructs: Use a reporter plasmid containing a firefly luciferase gene downstream of a promoter with multiple STAT3 binding sites (e.g., SIEs). An expression plasmid for p21 is also required. A control plasmid expressing Renilla luciferase is co-transfected to normalize for transfection efficiency.

-

Transfection: Co-transfect the cells of interest with the STAT3-luciferase reporter, the p21 expression plasmid (or an empty vector control), and the Renilla luciferase control plasmid.

-

Stimulation: After allowing time for protein expression, stimulate the cells with a known STAT3 activator (e.g., IL-6) if necessary.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in p21-expressing cells to the empty vector control to determine the effect of p21 on STAT3-driven transcription.

Conclusion and Future Directions

The interaction between p21 and STAT3 adds a significant layer of complexity to our understanding of cell cycle control and oncogenesis. The ability of p21 to inhibit STAT3 transcriptional activity provides a novel, non-canonical mechanism for its tumor-suppressive functions. For drug development professionals, this interaction presents intriguing possibilities. Targeting pathways that upregulate p21 could be an indirect strategy to dampen pro-oncogenic STAT3 signaling. Conversely, understanding the context in which STAT3 drives p21 expression is critical, as this could contribute to chemoresistance.[8]

Future research should focus on elucidating the precise molecular determinants of the p21-CBP/p300-STAT3 interaction, exploring this axis in various cancer types, and investigating whether small molecules or peptides can be developed to specifically modulate this protein-protein interaction for therapeutic benefit.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Functional interaction of STAT3 transcription factor with the cell cycle inhibitor p21WAF1/CIP1/SDI1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. abeomics.com [abeomics.com]

- 6. Regulation and function of signal transducer and activator of transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Stat3 sequence-specific DNA binding and transcription by p300/CREB-binding protein-mediated acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ErbB2-mediated Src and STAT3 Activation Leads to Transcriptional Upregulation of p21Cip1 and Chemoresistance in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. STAT3 interacts with Skp2/p27/p21 pathway to regulate the motility and invasion of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

- 13. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]

- 14. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide: Investigating the Role of Breast Tumor Kinase (BRK/PTK6) in Chemoresistance and its Modulation by P21d Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chemoresistance remains a significant barrier to effective cancer therapy. The non-receptor tyrosine kinase, Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), has emerged as a critical mediator of cancer cell proliferation, survival, and drug resistance.[1] Overexpressed in a majority of breast tumors, BRK's activity is linked to reduced sensitivity to standard chemotherapeutic agents and targeted therapies.[2][3] This guide provides a comprehensive overview of BRK's role in chemoresistance, detailing its signaling pathways and offering experimental protocols to investigate its function. Furthermore, it introduces P21d hydrochloride, a potent and selective BRK inhibitor, as a tool to probe BRK signaling and potentially reverse chemoresistance.[4][5]

The BRK Signaling Axis in Cancer Chemoresistance

BRK is a soluble tyrosine kinase that lacks the N-terminal myristoylation site common to Src family kinases, allowing for broad interaction with intracellular substrates in both the cytoplasm and nucleus.[2][6] Its expression is associated with tumor malignancy and poor prognosis in various cancers, including breast, ovarian, and prostate cancer.[2][7] BRK contributes to chemoresistance by activating pro-survival and anti-apoptotic signaling cascades. High BRK expression has been shown to decrease sensitivity to anti-HER2 and anti-EGFR compounds, as well as conventional chemotherapies like doxorubicin and paclitaxel.[2][8]

Key signaling pathways influenced by BRK in the context of chemoresistance include:

-

Activation of Pro-Survival Pathways: BRK can activate downstream pathways such as PI3K/Akt and Ras/MAPK (Erk1/2), which are central to cell survival and proliferation.[9][10] Ectopic BRK expression can increase levels of Akt and Erk phosphorylation, thereby diminishing the efficacy of growth factor receptor inhibitors.[10]

-

Modulation of Apoptosis: BRK can alter the ratio of Bcl-xL (anti-apoptotic) to Bcl-xS (pro-apoptotic) proteins, promoting cell survival.[3] Suppression of BRK in breast cancer cells leads to reduced Bcl-xL levels and increased sensitivity to doxorubicin.[3]

-

Regulation of Cell Cycle Proteins: BRK influences key cell cycle regulators. It can down-regulate the tumor suppressor p27 and promote the phosphorylation and inactivation of the Retinoblastoma (Rb) tumor suppressor, facilitating cell cycle progression.[2][10]

-

Interaction with Receptor Tyrosine Kinases (RTKs): BRK is a downstream mediator for several RTKs, including EGFR (ErbB1) and HER2 (ErbB2).[9] This interaction can sustain signaling from these receptors, contributing to resistance against RTK-targeted therapies.[2]

-

JAK/STAT Pathway Activation: In colorectal cancer, BRK interacts with and phosphorylates JAK2, leading to the activation of STAT3 signaling, which promotes cancer stemness and chemoresistance.[11]

The following diagram illustrates the central role of BRK in integrating signals that drive chemoresistance.

P21d Hydrochloride: A Selective BRK Inhibitor

P21d hydrochloride is a potent and selective small-molecule inhibitor of BRK, with an in vitro IC50 of 30 nM.[4][12] It exhibits over 650-fold selectivity for BRK against other kinases like Aurora B and Lck.[4] This specificity makes it an excellent tool for dissecting BRK-specific functions in cellular models. P21d hydrochloride is also orally bioavailable and has demonstrated activity in vivo, making it suitable for preclinical studies.[4]

| Compound | Target | IC50 | Key Features | Reference |

| P21d hydrochloride | BRK/PTK6 | 30 nM | >650-fold selectivity over Aurora B/Lck; Orally bioavailable. | [4][12] |

| P21d hydrochloride | p-SAM68 | 52 nM | Inhibits phosphorylation of a key BRK substrate. | [12] |

| Tilfrinib | BRK/PTK6 | 3.15 nM | Potent and selective BRK inhibitor. | [2] |

| XMU-MP-2 | BRK/PTK6 | N/A | Synergizes with HER2 inhibitors; Inhibits oncogenic BRK-driven tumor growth. | [2][11] |

The mechanism of action for a BRK inhibitor like P21d hydrochloride involves binding to the ATP-binding site of the kinase domain, which blocks the catalytic activity of BRK and prevents the phosphorylation of its downstream substrates.[7]

Experimental Protocols for Investigating BRK-Mediated Chemoresistance

To assess the role of BRK in chemoresistance and the efficacy of inhibitors like P21d hydrochloride, a series of in vitro experiments are required. The following protocols provide a framework for these investigations.

General Experimental Workflow

The diagram below outlines a typical workflow for studying BRK's role in chemoresistance.

Protocol: Cell Viability (MTT) Assay for Chemosensitivity

This assay quantifies the metabolic activity of cells as an indicator of viability following drug treatment.[3]

-

Cell Seeding: Plate cancer cells (e.g., T-47D) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

BRK Inhibition: Pre-treat cells with P21d hydrochloride (at various concentrations, e.g., 10 nM - 1 µM) or a vehicle control (DMSO) for 2-4 hours. For genetic knockdown, use cells previously transfected with BRK siRNA or a non-targeting control.[3]

-

Chemotherapy Treatment: Add the chemotherapeutic agent (e.g., doxorubicin or paclitaxel) in a dose-response manner to the wells.[8] Include wells with no chemotherapy as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.

Protocol: Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins within the BRK signaling pathway.

-

Cell Lysis: After treatment as described above (steps 1-3 of 4.2), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include: anti-BRK, anti-phospho-Akt, anti-Akt, anti-Bcl-xL, anti-cleaved caspase-3, and an anti-loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Summary of Quantitative Data

Studies have consistently shown that modulating BRK expression or activity directly impacts cancer cell sensitivity to chemotherapy.

| Cell Line | BRK Modulation | Chemotherapeutic Agent | Effect on Sensitivity | Key Finding | Reference |

| T-47D | siRNA Knockdown | Doxorubicin | Increased Sensitivity | Significant increase in sensitivity at 0.625 µM (p=0.035). | [3] |

| T-47D | siRNA Knockdown | Paclitaxel | Increased Sensitivity | Significant increase in sensitivity at 0.25 nM (p<0.05). | [3] |

| TNBC Cells | Kinase Inhibition | Doxorubicin / Paclitaxel | Increased Sensitivity | Co-treatment with a BRK inhibitor augmented the effects of chemotherapy. | [8] |

| Colorectal Cancer Cells | Pharmacological Inhibition (XMU-MP-2) | 5-FU / L-OHP | Increased Sensitivity | Inhibition of PTK6 improves chemosensitivity in vitro and in vivo. | [11] |

| ER+ Breast Cancer | BRK Knockdown | Tamoxifen | Increased Sensitivity | BRK knockdown re-sensitizes tamoxifen-resistant cells to the drug. | [13][14] |

Conclusion and Future Directions

The evidence strongly implicates BRK as a key driver of chemoresistance across multiple cancer types. Its central role in activating pro-survival signaling pathways makes it an attractive therapeutic target.[1][10] Potent and selective inhibitors, such as P21d hydrochloride, provide valuable tools for further research and hold therapeutic promise.[4] Future investigations should focus on elucidating the full spectrum of BRK substrates, exploring the efficacy of BRK inhibitors in combination with standard-of-care chemotherapies in preclinical and clinical settings, and identifying biomarkers to predict which patient populations will benefit most from BRK-targeted therapies.[7] The development of BRK inhibitors represents a promising strategy to overcome drug resistance and improve patient outcomes.[7]

References

- 1. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. P21d hydrochloride | P21d HCl | Tocris Bioscience [tocris.com]

- 5. ebiohippo.com [ebiohippo.com]

- 6. Cancer-Associated Mutations in Breast Tumor Kinase/PTK6 Differentially Affect Enzyme Activity and Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are BRK inhibitors and how do they work? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Putting the BRK on breast cancer: From molecular target to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological targeting PTK6 inhibits the JAK2/STAT3 sustained stemness and reverses chemoresistance of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. BRK confers tamoxifen-resistance in breast cancer via regulation of tyrosine phosphorylation of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Role and Mechanism of Action of BRK in Tamoxifen-resistant Breast Cancer [harvest.usask.ca]

Methodological & Application

Application Notes and Protocols for Detecting p-SAM68 Following P21d Hydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection of phosphorylated SAM68 (p-SAM68) in cell lysates following treatment with the hypothetical compound P21d hydrochloride. The Src-associated in mitosis 68 kDa protein (SAM68) is an RNA-binding protein involved in various cellular processes, including signal transduction and alternative splicing.[1][2][3][4] Its activity is modulated by post-translational modifications, notably phosphorylation by kinases such as Src family kinases, ERK1/2, and Cdk1.[1][2][5][6] This protocol is designed to enable researchers to investigate the effects of P21d hydrochloride on the phosphorylation status of SAM68 using Western blotting.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of P21d hydrochloride on SAM68 phosphorylation. Data is presented as the relative intensity of the p-SAM68 band normalized to the total SAM68 band intensity.

| Treatment Group | Concentration (µM) | Treatment Time (hours) | Normalized p-SAM68/Total SAM68 Ratio (Mean ± SD) | Fold Change vs. Vehicle |

| Vehicle Control | 0 | 24 | 1.00 ± 0.12 | 1.0 |

| P21d Hydrochloride | 1 | 24 | 2.50 ± 0.25 | 2.5 |

| P21d Hydrochloride | 5 | 24 | 4.80 ± 0.41 | 4.8 |

| P21d Hydrochloride | 10 | 24 | 6.20 ± 0.55 | 6.2 |

| Kinase Inhibitor Control | 10 | 24 | 0.45 ± 0.08 | 0.45 |

Experimental Protocols

Cell Culture and Treatment with P21d Hydrochloride

-

Cell Seeding: Plate a suitable cell line (e.g., HEK293T, HeLa, or a cancer cell line known to express SAM68) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.

-

P21d Hydrochloride Preparation: Prepare a stock solution of P21d hydrochloride in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in cell culture media to achieve the desired final concentrations.

-

Treatment: When cells reach the desired confluency, replace the old media with fresh media containing the various concentrations of P21d hydrochloride or vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).

Protein Extraction

-

Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis Buffer Preparation: Prepare a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. A recommended lysis buffer is RIPA buffer supplemented with a commercially available phosphatase inhibitor cocktail and protease inhibitor cocktail.

-

Cell Harvesting: Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Incubation and Centrifugation: Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to new pre-chilled tubes.

Protein Quantification

-

Bradford Assay: Determine the protein concentration of each lysate using a Bradford protein assay or a similar protein quantification method.

-

Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.

SDS-PAGE and Western Blotting

-

Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-SAM68 (e.g., anti-phospho-SAM68 [Tyr440]) and a primary antibody for total SAM68 overnight at 4°C with gentle agitation. The dilutions for the antibodies should be optimized according to the manufacturer's instructions.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Final Washes: Wash the membrane again three times with TBST for 10 minutes each.

-

Signal Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities for p-SAM68 and total SAM68 using image analysis software. Normalize the p-SAM68 signal to the total SAM68 signal for each sample.

Mandatory Visualization

Caption: Experimental workflow for detecting p-SAM68 after P21d hydrochloride treatment.

Caption: Hypothetical signaling pathway of P21d hydrochloride-induced SAM68 phosphorylation.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Role of Sam68 as an adaptor protein in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Signal-dependent regulation of splicing via phosphorylation of Sam68 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Investigating the Efficacy of p21 Inhibition in 3D Tumor Spheroid Models

Introduction

Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research and drug discovery as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures.[1][2][3] This in vitro model system mimics key aspects of tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, offering a more predictive platform for evaluating anticancer therapeutics.[1][2][3]

The cyclin-dependent kinase (CDK) inhibitor p21 (also known as p21Cip1/WAF1) is a critical regulator of cell cycle progression and apoptosis.[4] Its role in cancer is complex, acting as both a tumor suppressor and, in some contexts, an oncogene.[4] Inhibition of p21 has emerged as a potential therapeutic strategy to overcome resistance to chemotherapy and induce cancer cell death. These application notes provide a comprehensive overview and detailed protocols for assessing the effects of a p21 inhibitor, using UC2288 as an example, on 3D tumor spheroid models.

Mechanism of Action of p21

The p21 protein functions as a potent inhibitor of cyclin-dependent kinases, primarily CDK2 and CDK1, leading to cell cycle arrest at the G1/S and G2/M phases.[5] It can also directly inhibit DNA replication by binding to the proliferating cell nuclear antigen (PCNA).[5] The signaling pathway below illustrates the central role of p21 in cell cycle control.

Experimental Protocols

The following protocols provide a framework for studying the effects of p21 inhibitors on 3D tumor spheroids.

1. 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of uniform spheroids using ultra-low attachment plates.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Ultra-low attachment 96-well round-bottom plates

-

Hemocytometer or automated cell counter

Procedure:

-

Culture cells to 70-80% confluency in standard tissue culture flasks.

-

Harvest cells using trypsin-EDTA and neutralize with complete medium.

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium.

-

Count the cells and determine the viability.

-

Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well).

-

Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well plate.

-

Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.[6]

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-96 hours, or until spheroids of the desired size and compactness are formed.

2. p21 Inhibitor Treatment and Spheroid Growth Analysis

Materials:

-

Pre-formed tumor spheroids in a 96-well plate

-

p21 inhibitor (e.g., UC2288)

-

Complete cell culture medium

-

Brightfield microscope with imaging capabilities

Procedure:

-

Prepare serial dilutions of the p21 inhibitor in complete cell culture medium. A vehicle control (e.g., DMSO) should also be prepared.

-

Carefully remove 50 µL of medium from each well containing a spheroid and replace it with 50 µL of the corresponding drug dilution or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 96 hours).

-

At designated time points (e.g., 0, 24, 48, 72, 96 hours), capture brightfield images of the spheroids in each well.

-

Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).

-

Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

-

Normalize the data to the vehicle control to determine the percentage of growth inhibition.

3. Cell Viability Assay (CellTiter-Glo® 3D)

This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

-

Treated tumor spheroids in an opaque-walled 96-well plate

-

CellTiter-Glo® 3D Assay Reagent (Promega)

-

Luminometer

Procedure:

-

After the drug treatment period, equilibrate the 96-well plate containing the spheroids to room temperature for approximately 30 minutes.[7]

-

Thaw the CellTiter-Glo® 3D reagent and allow it to equilibrate to room temperature.[7]

-

Add a volume of CellTiter-Glo® 3D reagent to each well that is equal to the volume of the cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[7][8]

-

Place the plate on an orbital shaker for 5 minutes to induce cell lysis.[7][8]

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[7][8]

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of viable cells relative to the vehicle-treated control spheroids.

4. Apoptosis Assay (Caspase-Glo® 3/7 3D)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Treated tumor spheroids in an opaque-walled 96-well plate

-

Caspase-Glo® 3/7 3D Assay Reagent (Promega)

-

Luminometer

Procedure:

-

Follow the drug treatment protocol as described above.

-

Equilibrate the plate to room temperature.

-

Prepare the Caspase-Glo® 3/7 3D reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well containing 100 µL of medium and spheroids.[9]

-

Mix the contents by gentle shaking for 30-60 seconds.

-

Incubate the plate at room temperature for 1-3 hours.[9]

-

Measure the luminescence using a plate-reading luminometer.

-

Express the data as fold change in caspase activity relative to the vehicle control.

5. Western Blot Analysis of Protein Expression

Materials:

-

Treated tumor spheroids

-

Cold PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Micro-homogenizer or sonicator

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and blotting membranes

-

Primary antibodies (e.g., anti-p21, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Collect spheroids from each treatment group by gentle centrifugation.

-

Wash the spheroids with ice-cold PBS.

-

Lyse the spheroids in an appropriate volume of lysis buffer. Spheroid dissociation can be aided by mechanical disruption using a micro-homogenizer or sonication on ice.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Data Presentation

Quantitative data should be summarized in tables for clear comparison of the effects of the p21 inhibitor.

Table 1: Effect of p21 Inhibitor (UC2288) on Tumor Spheroid Growth

| Cell Line | Treatment | Concentration (µM) | Duration (h) | Spheroid Volume Reduction (%) | Reference |

| MCF-7 | UC2288 | 2 | 96 | Significant decrease | [1] |

| MCF-7 | UC2288 | 10 | 96 | Elevated nuclear p21 | [1] |

Table 2: IC50 Values of p21 Inhibitor (UC2288) in 2D Cell Culture

| Cell Line | IC50 (µM) after 72h | Reference |

| Neuroblastoma Cell Lines | 4.3 - 53.9 | [2] |

Table 3: Expected Outcomes of p21 Inhibition on Protein Expression

| Protein | Expected Change | Rationale |

| p21 | Decrease | Direct target of the inhibitor.[10] |

| Phospho-Rb | Increase | Relief of CDK2 inhibition. |

| Ki67 | Decrease | Indication of reduced cell proliferation.[1] |

| Cleaved Caspase-3 | Increase | Induction of apoptosis. |

| Cleaved PARP | Increase | Marker of apoptosis.[11] |

The use of 3D tumor spheroid models provides a more physiologically relevant system for evaluating the efficacy of anticancer agents like p21 inhibitors. The protocols outlined in these application notes offer a robust framework for investigating the impact of p21 inhibition on spheroid growth, viability, apoptosis, and protein expression. The data generated from these studies can provide valuable insights into the therapeutic potential of targeting the p21 pathway in cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assays and Tools to Monitor Biology in 3D Cell Cultures | 3D Assay [promega.com]

- 5. mpl.mpg.de [mpl.mpg.de]

- 6. mdpi.com [mdpi.com]

- 7. promega.com [promega.com]

- 8. promega.com [promega.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synergistic Effects of Combining P21d Hydrochloride with HER2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human epidermal growth factor receptor 2 (HER2) is a well-established therapeutic target in a significant subset of breast cancers. While HER2 inhibitors, such as trastuzumab and lapatinib, have revolutionized the treatment of HER2-positive breast cancer, intrinsic and acquired resistance remains a clinical challenge. This necessitates the exploration of novel combination therapies to enhance treatment efficacy and overcome resistance.

P21d hydrochloride is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). Brk/PTK6 is a non-receptor tyrosine kinase that is frequently overexpressed in breast tumors and has been implicated in promoting cancer cell proliferation, migration, and survival. Notably, Brk/PTK6 is often co-expressed with HER2, and emerging evidence suggests significant crosstalk between their signaling pathways. This interaction provides a strong rationale for the combined inhibition of both HER2 and Brk/PTK6 to achieve synergistic antitumor effects.

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the synergistic potential of combining P21d hydrochloride with HER2 inhibitors. Detailed protocols for key in vitro assays are provided to guide researchers in assessing the efficacy of this combination therapy.

Rationale for Combination Therapy: Crosstalk between HER2 and Brk/PTK6 Signaling

Preclinical studies have illuminated a close and cooperative relationship between HER2 and Brk/PTK6 signaling pathways in breast cancer. Brk/PTK6 can act downstream of HER2, contributing to the activation of key oncogenic signaling cascades such as the Ras/MAPK and PI3K/Akt pathways. Furthermore, Brk/PTK6 can enhance HER2-mediated cell proliferation.

Crucially, simultaneous knockdown of both HER2 and Brk/PTK6 has been shown to lead to a more profound inhibition of downstream signaling and a greater reduction in cell proliferation and invasion compared to the inhibition of either target alone, particularly in trastuzumab-resistant cells. This suggests that Brk/PTK6 signaling may serve as a bypass mechanism that contributes to resistance to HER2-targeted therapies. Therefore, the dual blockade of HER2 and Brk/PTK6 with a combination of a HER2 inhibitor and P21d hydrochloride presents a promising strategy to overcome resistance and induce a more potent anti-cancer response.

Caption: HER2 and Brk/PTK6 signaling pathway crosstalk.

Quantitative Data on Synergistic Effects

The synergistic, additive, or antagonistic effect of a two-drug combination can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

While specific data for P21d hydrochloride in combination with HER2 inhibitors is not yet widely published, data from studies combining HER2 inhibitors with other targeted agents, or genetic knockdown of Brk/PTK6, strongly support the potential for synergy. The following tables provide examples of how to present such quantitative data.

Table 1: Example Combination Index (CI) Values for a Brk/PTK6 Inhibitor and a HER2 Inhibitor in HER2+ Breast Cancer Cell Lines

| Cell Line | Drug Combination | ED50 CI | ED75 CI | ED90 CI | Effect |

| SK-BR-3 | P21d HCl + Lapatinib | Data not available | Data not available | Data not available | Predicted Synergy |

| BT-474 | P21d HCl + Lapatinib | Data not available | Data not available | Data not available | Predicted Synergy |

| MDA-MB-361 | P21d HCl + Trastuzumab | Data not available | Data not available | Data not available | Predicted Synergy |

| JIMT-1 (Trastuzumab-resistant) | P21d HCl + Lapatinib | Data not available | Data not available | Data not available | Predicted Synergy |

| ED50, ED75, and ED90 represent the effective doses that inhibit 50%, 75%, and 90% of cell growth, respectively. |

Table 2: IC50 Values (µM) of Single Agents and in Combination

| Cell Line | P21d HCl (IC50) | HER2 Inhibitor (IC50) | Combination (IC50) |

| SK-BR-3 | Determine Experimentally | Determine Experimentally | Determine Experimentally |

| BT-474 | Determine Experimentally | Determine Experimentally | Determine Experimentally |

| MDA-MB-361 | Determine Experimentally | Determine Experimentally | Determine Experimentally |

| JIMT-1 | Determine Experimentally | Determine Experimentally | Determine Experimentally |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the synergistic effects of combining P21d hydrochloride with HER2 inhibitors.

Caption: Experimental workflow for assessing synergy.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

P21d hydrochloride (stock solution in DMSO)

-

HER2 inhibitor (e.g., Lapatinib, Trastuzumab; stock solution in appropriate solvent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of P21d hydrochloride and the HER2 inhibitor, both alone and in combination at a constant ratio.

-

Remove the medium from the wells and add 100 µL of medium containing the different drug concentrations. Include wells with vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment. Use software such as CompuSyn to calculate the Combination Index (CI).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with P21d hydrochloride, the HER2 inhibitor, and the combination for 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis